5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone
Overview
Description
5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone is a synthetic organic compound with the molecular formula C11H13BrN2O2 It is characterized by the presence of a bromine atom, an acetyl group, and a dimethylaminoethenyl side chain attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyridinone derivative followed by the introduction of the acetyl and dimethylaminoethenyl groups through subsequent reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride. The final step usually involves the formation of the dimethylaminoethenyl side chain through a condensation reaction with dimethylamine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-3-bromo-2(1H)-pyridinone: Lacks the dimethylaminoethenyl side chain, resulting in different chemical and biological properties.
3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone:
5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone: Lacks the bromine atom, leading to different substitution reactions and derivatives.
Uniqueness
The presence of both the bromine atom and the dimethylaminoethenyl side chain in 5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone makes it unique compared to similar compounds
Properties
IUPAC Name |
5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7(15)8-6-9(12)11(16)13-10(8)4-5-14(2)3/h4-6H,1-3H3,(H,13,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEVZLDLRUDJPM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)C(=C1)Br)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(NC(=O)C(=C1)Br)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670640 | |
Record name | 5-Acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-24-1 | |
Record name | 5-Acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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